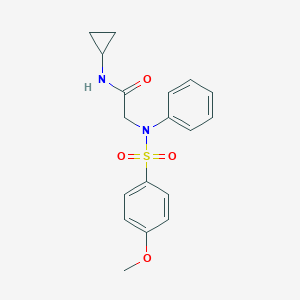
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide is a chemical compound with the molecular formula C18H20N2O4S and a molecular weight of 360.4274 . This compound is characterized by the presence of a cyclopropyl group, a methoxyphenyl group, and a sulfonyl anilino group, making it a unique and complex molecule.
Preparation Methods
The synthesis of N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide involves several steps. The synthetic route typically starts with the preparation of the cyclopropylamine, which is then reacted with 4-methoxybenzenesulfonyl chloride to form the intermediate product. This intermediate is further reacted with aniline and acetic anhydride under controlled conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes or as a drug candidate for certain diseases.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide can be compared with other similar compounds, such as:
N-cyclopropyl-2-{[(4-methoxyphenyl)sulfonyl]amino}acetamide: This compound has a similar structure but differs in the presence of an amino group instead of an anilino group.
N-cyclopropyl-2-{[(4-methylphenyl)sulfonyl]acetamide: This compound has a methyl group instead of a methoxy group on the phenyl ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20N2O4S |
|---|---|
Molecular Weight |
360.4g/mol |
IUPAC Name |
N-cyclopropyl-2-(N-(4-methoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)20(15-5-3-2-4-6-15)13-18(21)19-14-7-8-14/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) |
InChI Key |
ZMIJBLOMEKJSBU-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({1-[4-(dimethylamino)phenyl]-1H-pyrrol-2-yl}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B422521.png)
![2-[3-chloro-2-methyl(phenylsulfonyl)anilino]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B422522.png)
![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422523.png)
![3-(1,3-benzodioxol-5-yl)-N-{2-[(4-methylphenyl)sulfanyl]ethyl}acrylamide](/img/structure/B422526.png)
![2-{2,5-dimethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-furylmethyl)acetamide](/img/structure/B422527.png)
![2-{[(3-bromo-4-methoxyphenyl)sulfonyl]-4-methylanilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B422531.png)
![N-(4-isopropylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B422532.png)
![N~2~-(2,4-dimethylphenyl)-N-(furan-2-ylmethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B422533.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(3-chlorophenyl)benzenesulfonamide](/img/structure/B422534.png)
![N-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B422535.png)
![(5Z)-2-(5-chloro-2-methylanilino)-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B422536.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-[2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B422537.png)
![N-(2-methoxyphenyl)-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide](/img/structure/B422539.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{3,5-dimethyl[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422544.png)
